Time-Dependent vs. Simple Competitive TryR Inhibition: Lunarine vs. Clomipramine
Lunarine’s primary selection advantage over classic competitive TryR inhibitors such as the tricyclic antidepressant clomipramine is its kinetic mechanism: lunarine (Ki = 304 μM) acts as a competitive, time‑dependent inactivator that requires covalent conjugate addition of the active‑site Cys53 thiol to the C‑24–C‑25 α,β‑unsaturated amide of its tricyclic core [1]. In contrast, clomipramine (Ki = 6 μM) behaves as a purely competitive, reversible inhibitor with no time‑dependent component [2]. This mechanistic difference means lunarine irreversibly shuts down TryR catalysis in a manner that is not recapitulated by simple competitive ligands, making it the preferred probe for studies requiring sustained enzyme inactivation.
| Evidence Dimension | TryR Inhibition Mechanism and Ki |
|---|---|
| Target Compound Data | Ki = 304 μM; competitive, time‑dependent (covalent adduct with Cys53) |
| Comparator Or Baseline | Clomipramine: Ki = 6 μM; purely competitive, reversible (no time‑dependent component) |
| Quantified Difference | Clomipramine's equilibrium affinity (Ki) is ~51‑fold tighter than lunarine's; however, lunarine alone provides irreversible, time‑dependent inactivation that is mechanistically distinct from reversible competition. |
| Conditions | Recombinant Trypanosoma cruzi TryR; spectrophotometric assay in the presence of NADPH and trypanothione disulfide; inactivation kinetics monitored over 0–60 min pre‑incubation [1][2]. |
Why This Matters
For researchers designing irreversible TryR inhibitors, only lunarine provides the validated covalent‑competitive scaffold; clomipramine cannot substitute for time‑dependent inactivation studies.
- [1] Hamilton, C. J.; Saravanamuthu, A.; Poupat, C.; Fairlamb, A. H.; Eggleston, I. M. Bioorg. Med. Chem. 2006, 14 (7), 2266–2278. View Source
- [2] Benson, T. J.; McKie, J. H.; Garforth, J.; et al. J. Med. Chem. 1998, 41 (2), 148–156. (Clomipramine Ki = 6 μM). View Source
